(S)-Methyl 3-aminopentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Methyl 3-aminopentanoate hydrochloride” is a derivative of 3-aminopentane . 3-Aminopentane is an organic compound with the formula (CH3CH2)2CHNH2 and is a colorless liquid . It is of interest for producing soluble imides and imines without introducing a chiral center .
Synthesis Analysis
Amine hydrochloride salts have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . A new utilization of amine hydrochloride as a bifunctional reagent has been demonstrated via the copper-catalyzed aminochlorination of maleimides .Molecular Structure Analysis
The molecular structure of “(S)-Methyl 3-aminopentanoate hydrochloride” can be inferred from its parent compound, 3-aminopentane. The structure of 3-aminopentane allows it to act as both an acid and a base . At a certain pH value, nearly all the 3-aminopentane molecules exist as zwitterions .Chemical Reactions Analysis
Amino acids, including 3-aminopentane, can act as both acids and bases due to the presence of both amine and carboxylic groups . If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical And Chemical Properties Analysis
Amino acids are colorless, crystalline solids . They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The solubility of amino acids is influenced by the R-group and the pH of the solvent .Scientific Research Applications
Bifunctional Reagents for Radical Aminochlorination
Amine hydrochloride salts, such as “(S)-Methyl 3-aminopentanoate hydrochloride”, have been used as bifunctional reagents for the radical aminochlorination of maleimides . This process involves the use of a copper-catalyzed reaction, and it has been noted for its simple and efficient catalyst system, broad substrate scope, and scalability .
Synthesis of Amino-Functionalized Carbon Nanomaterials
Amino-functionalized carbon nanomaterials have attracted considerable attention in the scientific community. The introduction of amino groups, such as those in “(S)-Methyl 3-aminopentanoate hydrochloride”, is one of the best trade-offs for the preparation of functionalized nanomaterials . Amino groups enhance the dispersion, solubilization, and processability of materials, particularly of carbon-based nanomaterials (CNMs) .
Preparation of Hydrazones and Quinazolines
Amine hydrochlorides can be used in the synthesis of hydrazones and quinazolines . Different approaches, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions, can be used for their preparation .
Safety and Hazards
Future Directions
Amine hydrochloride salts, such as “(S)-Methyl 3-aminopentanoate hydrochloride”, have been typically used as amination reagents . A new utilization of amine hydrochloride as a bifunctional reagent has been demonstrated . This opens up new possibilities for the use of amine hydrochloride salts in various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds, such as amino acids and their derivatives, often interact with various enzymes, receptors, and transport proteins in the body .
Mode of Action
It’s worth noting that amino acids and their derivatives can act as both acids and bases due to their amine and carboxyl functional groups . They can exist as zwitterions at a certain pH, and their charged forms can interact with various biological targets, influencing physiological processes .
Biochemical Pathways
Amino acids and their derivatives are known to participate in numerous biochemical pathways, including protein synthesis, neurotransmitter regulation, and energy production .
Pharmacokinetics
They can be well-absorbed, undergo minimal metabolism, and are often excreted unchanged .
Result of Action
Amino acids and their derivatives can have various effects, such as modulating enzyme activity, influencing cell signaling, and affecting neurotransmission .
Action Environment
The action, efficacy, and stability of (S)-Methyl 3-aminopentanoate hydrochloride can be influenced by various environmental factors. For instance, the pH can affect the molecule’s charge state, which can influence its interactions with biological targets . Additionally, factors such as temperature and the presence of other molecules can also affect its stability and activity.
properties
IUPAC Name |
methyl (3S)-3-aminopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETMSSQMNUFHHA-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-aminopentanoate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.